molecular formula C21H13NO4 B5886156 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No. B5886156
M. Wt: 343.3 g/mol
InChI Key: JOVYPYIPNCZZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is widely used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes.

Mechanism of Action

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one works by binding to cannabinoid receptors and blocking the effects of endocannabinoids. Cannabinoid receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Endocannabinoids are naturally occurring compounds that bind to these receptors and regulate various physiological processes. By blocking the effects of endocannabinoids, this compound can help researchers understand the role of the endocannabinoid system in various processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting that the endocannabinoid system plays a role in these processes. It has also been shown to reduce appetite and food intake in animal models, suggesting that the endocannabinoid system plays a role in regulating appetite. Finally, it has been shown to impair memory and learning in animal models, suggesting that the endocannabinoid system plays a role in these processes as well.

Advantages and Limitations for Lab Experiments

One advantage of using 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its potency and selectivity. It is a highly specific cannabinoid receptor antagonist, which allows researchers to study the effects of the endocannabinoid system without interference from other compounds. However, one limitation of using this compound is its solubility. It is not very soluble in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many future directions for research involving 5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the role of the endocannabinoid system in psychiatric disorders, such as anxiety and depression. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, there is interest in developing new and more potent cannabinoid receptor antagonists that can be used to study the endocannabinoid system in more detail.

Synthesis Methods

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one can be synthesized using a series of chemical reactions. The starting material is 4-methylphenol, which is reacted with sodium hydroxide to form sodium 4-methylphenoxide. This compound is then reacted with 5-bromoanthranilic acid to form 5-bromo-N-(4-methylphenyl)anthranilic acid. The bromine atom is then replaced with a hydroxyl group using sodium hydroxide and hydrogen peroxide. The resulting compound is then reacted with hydroxylamine hydrochloride to form this compound.

Scientific Research Applications

5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one is primarily used in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It is a potent and selective cannabinoid receptor antagonist that can be used to block the effects of endocannabinoids on their receptors. This allows researchers to study the effects of the endocannabinoid system on various processes, such as pain, inflammation, appetite, and memory.

properties

IUPAC Name

10-hydroxy-12-(4-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c1-11-6-8-12(9-7-11)25-16-10-15(23)17-18-19(16)22-26-21(18)14-5-3-2-4-13(14)20(17)24/h2-10,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVYPYIPNCZZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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